Cas no 929045-64-7 (4-methoxy-1H-Indol-5-ol)

4-Methoxy-1H-Indol-5-ol is a substituted indole derivative with significant utility in organic synthesis and pharmaceutical research. Its molecular structure, featuring both methoxy and hydroxyl functional groups, enables versatile reactivity, making it valuable for constructing complex heterocyclic frameworks. The compound exhibits potential as an intermediate in the development of bioactive molecules, including serotonin analogs and other neurologically active compounds. Its well-defined purity and stability under controlled conditions ensure consistent performance in synthetic applications. Researchers favor this compound for its balanced electron-donating properties, which facilitate selective modifications in medicinal chemistry and material science. Proper handling and storage are recommended to maintain its integrity.
4-methoxy-1H-Indol-5-ol structure
4-methoxy-1H-Indol-5-ol structure
Product Name:4-methoxy-1H-Indol-5-ol
CAS No:929045-64-7
MF:C9H9NO2
MW:163.173262357712
CID:1121888
PubChem ID:76846460
Update Time:2025-06-15

4-methoxy-1H-Indol-5-ol Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-1H-Indol-5-ol
    • 1H-Indol-5-ol, 4-Methoxy-
    • 5-Hydroxy-4-methoxy-1H-indole
    • SB15177
    • CS-0370426
    • FT-0730848
    • 929045-64-7
    • DB-079433
    • Inchi: 1S/C9H9NO2/c1-12-9-6-4-5-10-7(6)2-3-8(9)11/h2-5,10-11H,1H3
    • InChI Key: WUCBSYXOZGZJNF-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC2=C1C=CN2)O

Computed Properties

  • Exact Mass: 163.063328530g/mol
  • Monoisotopic Mass: 163.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 45.2Ų

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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2360-100MG
4-methoxy-1H-indol-5-ol
929045-64-7 95%
100MG
¥ 1,603.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2360-250MG
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929045-64-7 95%
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¥ 2,560.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2360-500MG
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929045-64-7 95%
500MG
¥ 4,270.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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929045-64-7 95%
1g
¥ 6,402.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2360-5G
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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4-methoxy-1H-Indol-5-ol Suppliers

Amadis Chemical Company Limited
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(CAS:929045-64-7)4-methoxy-1H-Indol-5-ol
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Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:12
Price ($):201.0/321.0/535.0/802.0/2405.0
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Additional information on 4-methoxy-1H-Indol-5-ol

Introduction to 4-methoxy-1H-Indol-5-ol (CAS No. 929045-64-7)

4-methoxy-1H-Indol-5-ol, identified by its Chemical Abstracts Service (CAS) number 929045-64-7, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule, belonging to the indole family, has garnered considerable attention due to its structural versatility and potential biological activities. The presence of both methoxy and hydroxyl functional groups on the indole core enhances its reactivity, making it a valuable scaffold for drug discovery and synthetic chemistry.

The indole ring system is well-documented for its role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution pattern in 4-methoxy-1H-Indol-5-ol specifically positions the hydroxyl group at the 5-position and the methoxy group at the 4-position, which can influence its electronic properties and interactions with biological targets. This unique arrangement has been exploited in recent years to develop novel therapeutic agents with enhanced efficacy and selectivity.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding affinities of 4-methoxy-1H-Indol-5-ol with various protein targets. Studies indicate that this compound exhibits promising interactions with enzymes involved in signal transduction pathways, such as kinases and phosphodiesterases. These interactions are critical for modulating cellular processes relevant to diseases like cancer, neurodegeneration, and autoimmune disorders.

In the realm of drug development, 4-methoxy-1H-Indol-5-ol has been investigated as a precursor for more complex molecules. Its structural features make it an excellent candidate for derivatization, allowing chemists to explore a wide range of analogs with tailored biological activities. For instance, modifications at the 3-position of the indole ring can introduce additional functional groups, such as halogens or alkenes, which can further enhance binding affinity or metabolic stability.

One of the most exciting areas of research involving 4-methoxy-1H-Indol-5-ol is its potential application in oncology. Preclinical studies have demonstrated that derivatives of this compound can inhibit the growth of certain cancer cell lines by targeting specific molecular pathways. The methoxy and hydroxyl groups play a crucial role in these interactions, providing hydrogen bonding opportunities and hydrophobic pockets that complement binding sites on protein targets. This has led to interest in developing 4-methoxy-1H-Indol-5-ol based inhibitors as candidates for clinical trials.

The synthesis of 4-methoxy-1H-Indol-5-ol also presents an interesting challenge for organic chemists. Multiple synthetic routes have been reported, each with distinct advantages in terms of yield, purity, and scalability. Common strategies involve cyclization reactions starting from appropriately substituted phenols or anilines, followed by functional group transformations to introduce the desired substituents. Advances in green chemistry have also prompted investigations into more sustainable synthetic methods, such as catalytic processes that minimize waste and energy consumption.

From a medicinal chemistry perspective, the pharmacokinetic properties of 4-methoxy-1H-Indol-5-ol are equally important as its biochemical activity. Studies have shown that this compound exhibits moderate solubility in both water and organic solvents, which is advantageous for formulation development. Additionally, preliminary toxicological assessments suggest that it is well-tolerated at low concentrations, although further studies are needed to fully characterize its safety profile.

The growing interest in natural product-inspired drug discovery has also highlighted the significance of 4-methoxy-1H-Indol-5-ol. Many indole derivatives found in plants exhibit therapeutic effects, and synthetic modifications based on these natural scaffolds can lead to novel drugs with improved properties. Researchers are exploring ways to incorporate elements from these natural products into synthetic molecules while maintaining or enhancing their biological activity.

In conclusion,4-methoxy -1H - Ind ol -5 - ol (CAS No . 929045 -64 -7) represents a compelling subject of study in pharmaceutical chemistry . Its unique structural features , coupled with promising biological activities , make it a valuable asset for drug discovery efforts . As research continues to uncover new applications for this compound , it is likely that 4 - meth oxy -1 H - Ind ol -5 - ol will play an increasingly important role in developing next-generation therapeutics .

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Amadis Chemical Company Limited
(CAS:929045-64-7)4-methoxy-1H-Indol-5-ol
A1094502
Purity:99%/99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Price ($):201.0/321.0/535.0/802.0/2405.0
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